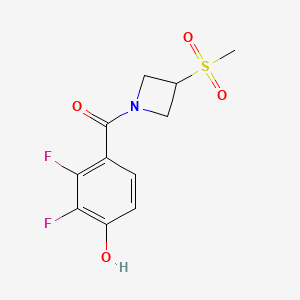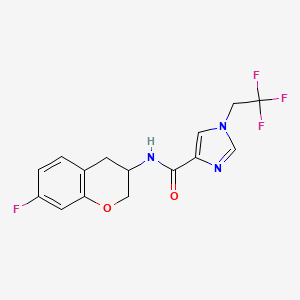![molecular formula C13H17N5O2S B7434911 5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B7434911.png)
5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. This compound belongs to the class of pyrazolopyrimidines and has been found to exhibit unique biochemical and physiological effects.
Applications De Recherche Scientifique
5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to have potential applications in various research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been found to act as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. In drug discovery, this compound has been found to have potential as a lead compound for the development of new drugs targeting various diseases.
Mécanisme D'action
The mechanism of action of 5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is dependent on the specific research application. In neuroscience, this compound acts as a potent and selective antagonist of the α7 nicotinic acetylcholine receptor, which is involved in various neurological disorders such as Alzheimer's disease and schizophrenia. In cancer research, this compound inhibits the growth and proliferation of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. The compound has also been found to inhibit the activity of various kinases involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. In neuroscience, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer research, this compound has been found to induce apoptosis and inhibit the growth and proliferation of cancer cells. The compound has also been found to inhibit the activity of various kinases involved in cancer cell survival and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine in lab experiments include its high potency and selectivity for specific targets, its ability to inhibit the growth and proliferation of cancer cells, and its potential as a lead compound for the development of new drugs. The limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, its potential toxicity at high concentrations, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are many future directions for research on 5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine. One direction is to further investigate its potential as a lead compound for the development of new drugs targeting various diseases. Another direction is to explore its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis method to obtain higher yields of the compound.
Méthodes De Synthèse
The synthesis of 5-(4-Cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine involves the reaction of 4-cyclopropylsulfonylpiperazine with 2-chloro-5-nitropyrazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The resulting compound is then reduced using a reducing agent such as palladium on carbon to obtain the final product. The synthesis method has been optimized to obtain high yields of the compound.
Propriétés
IUPAC Name |
5-(4-cyclopropylsulfonylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2S/c19-21(20,11-1-2-11)17-9-7-16(8-10-17)12-4-6-18-13(15-12)3-5-14-18/h3-6,11H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRPZEXZABXFQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C3=NC4=CC=NN4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-4-[(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)sulfonyl]-1,2-thiazole](/img/structure/B7434831.png)
![3-[6-[(4-methyl-1H-pyrazol-5-yl)methylamino]hexanoylamino]propanoic acid](/img/structure/B7434836.png)
![3-[6-(Cyclopropylcarbamoylamino)hexanoylamino]propanoic acid](/img/structure/B7434845.png)
![2-(2,4-Dimethylphenyl)-5-[[1-(oxan-2-yl)cyclopropyl]methylsulfanyl]-1,3,4-oxadiazole](/img/structure/B7434879.png)
![[5-Chloro-2-[(2-ethylpyrazol-3-yl)methylamino]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7434882.png)
![3-[6-[(5-Oxopyrrolidin-3-yl)methylcarbamoylamino]hexanoylamino]propanoic acid](/img/structure/B7434888.png)

![N-[2-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]oxypropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7434898.png)
![1-N-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-2-methylpropane-1,2-diamine](/img/structure/B7434903.png)
![2-[1-(4-Pyrazin-2-ylpyrimidin-2-yl)piperidin-4-yl]oxan-3-amine](/img/structure/B7434909.png)

![1-methyl-N-(1-methyl-5-oxo-4H-imidazol-2-yl)-4H-pyrrolo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7434918.png)
![4-[1-[(6-Methoxynaphthalen-2-yl)methylamino]ethyl]oxan-4-ol](/img/structure/B7434924.png)
![2-[3-(Hydroxymethyl)-1-(2-pyridin-4-ylquinazolin-4-yl)pyrrolidin-3-yl]ethanol](/img/structure/B7434935.png)